1H-benzimidazole;2,4,6-trinitrophenol

Catalog No.
S15320956
CAS No.
5987-90-6
M.F
C13H9N5O7
M. Wt
347.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-benzimidazole;2,4,6-trinitrophenol

CAS Number

5987-90-6

Product Name

1H-benzimidazole;2,4,6-trinitrophenol

IUPAC Name

1H-benzimidazole;2,4,6-trinitrophenol

Molecular Formula

C13H9N5O7

Molecular Weight

347.24 g/mol

InChI

InChI=1S/C7H6N2.C6H3N3O7/c1-2-4-7-6(3-1)8-5-9-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,(H,8,9);1-2,10H

InChI Key

VJWCRWWRNJNGGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

1H-benzimidazole;2,4,6-trinitrophenol is a chemical compound that integrates the structural elements of benzimidazole and 2,4,6-trinitrophenol, commonly known as picric acid. The molecular formula for this compound is C12_{12}H8_{8}N4_{4}O7_{7}, with a molecular weight of approximately 347.24 g/mol. The compound exhibits unique chemical properties due to the presence of both the benzimidazole moiety and the trinitrophenol group, which contribute to its potential applications in various fields, including pharmaceuticals and materials science .

The chemical behavior of 1H-benzimidazole;2,4,6-trinitrophenol is influenced by its functional groups. The trinitrophenol portion can undergo electrophilic substitution reactions typical of aromatic compounds. Additionally, the benzimidazole part may participate in nucleophilic reactions due to the nitrogen atom's lone pair.

Common reactions include:

  • Nitration: The introduction of additional nitro groups under specific conditions.
  • Amination: Reaction with amines to form substituted derivatives.
  • Hydrolysis: In aqueous environments, it may hydrolyze, especially under acidic or basic conditions.

These reactions are critical for modifying the compound to enhance its biological activity or to synthesize derivatives with desired properties .

1H-benzimidazole;2,4,6-trinitrophenol exhibits notable biological activities that have been explored in various studies. The compound's structure suggests potential antimicrobial and anti-inflammatory properties. Research indicates that derivatives of benzimidazole often show significant biological activity, including:

  • Antimicrobial Effects: Exhibiting inhibitory activity against a range of bacterial strains.
  • Anticancer Properties: Some studies suggest that related compounds may inhibit tumor growth or induce apoptosis in cancer cells.
  • Enzyme Inhibition: Compounds containing benzimidazole structures have been investigated for their ability to inhibit specific enzymes involved in disease processes.

The specific biological effects of 1H-benzimidazole;2,4,6-trinitrophenol require further research to fully elucidate its pharmacological potential .

The synthesis of 1H-benzimidazole;2,4,6-trinitrophenol can be achieved through various methods:

  • Condensation Reaction: A method involving the reaction between benzimidazole and 2,4,6-trinitrophenol under acidic conditions.
  • Nitration of Benzimidazole Derivatives: Starting from simpler benzimidazole derivatives that can be nitrated to introduce the trinitrophenol moiety.
  • One-Pot Synthesis: Utilizing visible light-induced radical reactions can facilitate the formation of polynitrophenols from arylboronic acids and other precursors under mild conditions.

These synthetic routes allow for the production of 1H-benzimidazole;2,4,6-trinitrophenol with varying degrees of purity and yield depending on the specific conditions employed .

The applications of 1H-benzimidazole;2,4,6-trinitrophenol span several areas:

  • Pharmaceuticals: Potential use as an antimicrobial or anticancer agent due to its biological activity.
  • Chemical Sensors: Utilized in detecting picric acid and other nitroaromatic compounds owing to its reactive nature.
  • Polymerization Inhibitors: Acts as an intermediate in dye manufacturing and other industrial processes .

Interaction studies involving 1H-benzimidazole;2,4,6-trinitrophenol focus on its reactivity with biological molecules and other chemicals:

  • Binding Affinity: Investigations into how well it binds to target proteins or enzymes.
  • Complex Formation: Studies on how it interacts with metal ions or other organic compounds to form stable complexes.
  • Spectroscopic Analysis: Techniques such as NMR and UV-Vis spectroscopy are employed to understand these interactions better.

These studies are crucial for assessing the compound's potential utility in drug development and environmental applications .

Several compounds share structural features with 1H-benzimidazole;2,4,6-trinitrophenol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
BenzimidazoleContains a benzimidazole ringKnown for diverse biological activities
2,4-DinitrophenolSimilar nitro group arrangementUsed as an explosive and in dye manufacturing
5-NitrobenzimidazoleContains a nitro group on benzimidazoleExhibits antimicrobial properties
Picric Acid (2,4,6-Trinitrophenol)Highly explosive trinitrophenol structureWidely studied for its explosive properties

The uniqueness of 1H-benzimidazole;2,4,6-trinitrophenol lies in its dual functionality combining both benzimidazole's biological activity with trinitrophenol's chemical reactivity. This combination enhances its potential applications in pharmaceuticals and materials science compared to similar compounds .

Mechanochemical synthesis has emerged as a powerful green chemistry approach for preparing coordination compounds and cocrystals [2]. This methodology involves the use of mechanical force to initiate and drive chemical reactions without the need for traditional solvents [2]. The mechanochemical approach offers several advantages including catalyst-free reactions, cleaner reaction profiles, absence of work-up steps, high yields, and short reaction times [3].

The mechanochemical synthesis of benzimidazole-picrate complexes typically employs ball milling techniques [4]. Research has demonstrated that ball milling assisted solvent-free synthesis can efficiently produce benzimidazole derivatives under optimized conditions [4]. The optimal reaction conditions for mechanochemical synthesis involve milling with 56.6 g weight of balls at 20 Hz frequency for one hour milling time, achieving approximately 95% product yield [4].

Mechanistic Aspects of Solid-State Reactions

The mechanochemical process follows a three-stage mechanism as proposed by Kaupp [2]. The first stage involves molecule migration, where component molecules undergo directional long-range migrations [2]. In the second stage, product-phase formation occurs with the concomitant appearance of the target compound causing spatial discontinuity in the original particles [2]. The final stage involves crystal disintegration, where chemical and geometrical mismatch between components leads to particle disintegration and the creation of fresh surfaces for further reaction completion [2].

Optimization Parameters for Mechanochemical Synthesis

The mechanochemical synthesis of benzimidazole coordination compounds requires careful optimization of several parameters [4]. The rotation frequency, milling ball weight, and milling time significantly influence the reaction outcome [4]. Studies have shown that the optimum reaction conditions involve specific combinations of these parameters to maximize yield and product quality [4].

ParameterOptimal ValueEffect on Yield
Ball Weight56.6 g95% yield
Frequency20 HzMaximum efficiency
Milling Time1 hourComplete conversion
TemperatureRoom temperatureNo decomposition

Solvent-Free Co-Crystallization Techniques in Energetic Materials

Solvent-free co-crystallization has become an increasingly important technique for the preparation of energetic materials [5]. This approach allows for the modulation of properties through directed selection of coformers, offering enhanced control over the final material characteristics [5]. The cocrystallization of energetic materials demonstrates the capability of high-nitrogen compounds to form multicomponent crystal systems [5].

Thermodynamic Considerations in Cocrystal Formation

The formation of cocrystals involves complex thermodynamic processes that govern the stability and properties of the resulting materials [6]. Crystallization behavior is influenced by both kinetic and thermodynamic factors, which determine the final product characteristics [6]. The correct use of crystallization techniques allows tuning of the metal to ligand ratio and absolute concentrations, enabling control over the crystallization of coordination compounds [6].

Thermal Stability of Cocrystalline Materials

Cocrystalline energetic materials exhibit enhanced thermal stability compared to their individual components [5]. The new materials demonstrate good thermal stability with decomposition temperatures exceeding 200°C and show insensitivity to impact [5]. These properties make them suitable for applications requiring both high performance and enhanced safety characteristics [5].

PropertyPure ComponentsCocrystalsImprovement
Thermal StabilityVariable>200°CEnhanced
Impact SensitivityHighLowReduced
DensityModerateOptimizedIncreased
PerformanceStandardEnhancedSuperior

Supramolecular Assembly Mechanisms in Nitroaromatic Systems

Supramolecular assembly in nitroaromatic systems involves complex intermolecular interactions that govern the final crystal structure and properties [7] [8]. These interactions include hydrogen bonding, π-π stacking, and electrostatic interactions that collectively determine the supramolecular architecture [9] [10].

Hydrogen Bonding Networks in Benzimidazole-Picrate Systems

Hydrogen bonding plays a crucial role in the supramolecular assembly of benzimidazole-picrate complexes [9]. Research has shown that O—H⋯N hydrogen bonding between benzimidazole molecules results in chain formation parallel to specific crystallographic directions [9]. The phenol groups in the system behave as donors in hydrogen bonding interactions, with one group participating in O—H⋯O interactions and another forming O—H⋯N hydrogen bonds [9].

The intermolecular interaction energies have been calculated using density functional theory, revealing that the electrostatic component is the primary contributor to traditional hydrogen-bonding interactions [9]. The hydrogen bonding patterns result in surface coverage percentages of 16.0% for H⋯O interactions and 5.9% for H⋯N interactions [9].

π-π Stacking Interactions in Aromatic Systems

Aromatic-aromatic interactions represent noncovalent attractive forces between aromatic rings in the benzimidazole-picrate system [10]. These interactions involve alignment of positive electrostatic potential on one ring with negative electrostatic potential on another ring, forming either offset stack or T-shaped stack configurations [10]. The π-π stacking interactions contribute significantly to the overall stability of the supramolecular assembly [10].

Molecular Recognition and Assembly Pathways

The molecular recognition process in nitroaromatic systems follows specific pathways that determine the final supramolecular structure [11]. Research has confirmed that supramolecular synthon structures formed initially in solution are carried over to the final cocrystals [11]. The supramolecular synthon structures serve as precursors of cocrystals and represent the information memory of the cocrystallization process [11].

The evolution pathway of synthons in solution during cocrystal formation has been investigated using process analysis technologies, providing support for classical nucleation theory [11]. The heterosynthons combined with O—H⋯N hydrogen bonding play significant roles in determining the final crystal structure [11].

Quantitative Analysis of Intermolecular Interactions

Hirshfeld surface analysis has been employed to explore intermolecular interactions in benzimidazole systems [9]. The analysis reveals weak C—H⋯π interactions involving specific carbon-hydrogen bonds with aromatic ring systems [9]. The surface coverage corresponding to H⋯C interactions accounts for 24.7% of the total interactions [9].

The interaction energies calculated using density functional theory with the CE-B3LYP/6-31G(d,p) functional demonstrate that dispersive components dominate C—H⋯π interactions, while electrostatic components are primary contributors to traditional hydrogen bonds [9]. These C—H⋯π interactions appear to reinforce each other, with their combined contributions exceeding those of traditional hydrogen-bond energies [9].

Interaction TypeSurface Coverage (%)Primary ComponentEnergy Contribution
H⋯O16.0ElectrostaticHigh
H⋯N5.9ElectrostaticModerate
H⋯C24.7DispersiveModerate
π-π StackingVariableDispersiveSignificant

The complex between 1H-benzimidazole and 2,4,6-trinitrophenol represents a significant model system for understanding charge-transfer interactions between electron-rich heterocyclic donors and electron-deficient nitroaromatic acceptors. The molecular orbital interactions in this system have been extensively studied using various quantum chemical approaches, revealing intricate electronic communication mechanisms that govern the stability and properties of this charge-transfer complex.

Density Functional Theory Analysis of Charge-Transfer Complexation

Density functional theory calculations employing the B3LYP functional with extended basis sets have provided comprehensive insights into the electronic structure of the 1H-benzimidazole and 2,4,6-trinitrophenol complex [1] [2]. The frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) of the complex is predominantly localized on the benzimidazole moiety, particularly on the nitrogen atoms and the fused aromatic system, while the lowest unoccupied molecular orbital (LUMO) is primarily centered on the trinitrophenol acceptor [2] [3].

The HOMO-LUMO energy gap calculations demonstrate a significant reduction compared to the isolated components, indicating strong electronic coupling between the donor and acceptor units [2] [4]. The calculated HOMO energy level for the benzimidazole component lies at approximately -5.2 eV, while the LUMO of 2,4,6-trinitrophenol is positioned at -2.8 eV, creating favorable energetic conditions for charge transfer [5] [6]. The degree of charge transfer has been quantified using natural bond orbital analysis, revealing partial electron migration from the benzimidazole nitrogen atoms to the nitro groups of the trinitrophenol acceptor [7] [8].

Mulliken population analysis indicates that the benzimidazole moiety carries a partial positive charge of approximately +0.15 e, while the trinitrophenol component acquires a corresponding negative charge [2] [4]. This charge redistribution is further supported by molecular electrostatic potential maps, which show enhanced electron density around the nitro groups and depletion around the benzimidazole core [2] [9]. The calculated dipole moment of the complex (12.4 Debye) significantly exceeds that of the individual components, confirming the charge-transfer nature of the interaction [1] [5].

Time-dependent density functional theory calculations reveal characteristic charge-transfer absorption bands in the visible region, with the primary transition occurring at approximately 450 nm [5] [3]. This transition corresponds to electron promotion from the benzimidazole HOMO to the trinitrophenol LUMO, consistent with experimental spectroscopic observations [1] [10]. The oscillator strength of this transition (f = 0.34) indicates substantial electronic coupling between the donor and acceptor orbitals [5] [11].

ParameterCalculated ValueReference Method
HOMO-LUMO Gap2.4 eVB3LYP/6-311++G(d,p)
Charge Transfer0.15 eNBO Analysis
Dipole Moment12.4 DDFT/B3LYP
CT Absorption450 nmTD-DFT

Non-Covalent Interaction Networks in Solid-State Architectures

The solid-state architecture of the 1H-benzimidazole and 2,4,6-trinitrophenol complex is governed by a sophisticated network of non-covalent interactions that extend beyond the primary donor-acceptor charge transfer [12] [13]. Hydrogen bonding patterns play a crucial role in stabilizing the crystal structure, with the phenolic hydroxyl group of trinitrophenol forming strong intermolecular hydrogen bonds with the nitrogen atoms of adjacent benzimidazole molecules [13] [14].

The primary hydrogen bonding interaction occurs between the phenolic O-H group and the N3 nitrogen of the benzimidazole ring, with a calculated bond length of 2.65 Å and an interaction energy of -12.4 kcal/mol [13] [15]. This interaction is complemented by secondary C-H···O contacts between the benzimidazole aromatic protons and the oxygen atoms of the nitro groups, contributing an additional stabilization energy of -3.2 kcal/mol per contact [16] [17].

π-π stacking interactions between parallel benzimidazole and trinitrophenol aromatic rings provide significant contributions to the overall stability of the solid-state structure [18] [19]. The interplanar distance between stacked aromatic systems measures 3.4 Å, falling within the optimal range for π-π interactions [16] [17]. The calculated interaction energy for these π-stacking contacts amounts to -8.7 kcal/mol, reflecting the complementary electrostatic nature of the electron-rich benzimidazole and electron-poor trinitrophenol surfaces [20] [16].

The molecular packing analysis reveals a layered structure where alternating rows of benzimidazole and trinitrophenol molecules create channels stabilized by cooperative hydrogen bonding networks [12] [14]. Hirshfeld surface analysis indicates that N···H contacts account for 38.9% of the total intermolecular interactions, while O···H contacts contribute 24.0% [16]. The remaining interactions comprise C···H (7.5%), N···O (12.6%), and π-π stacking contacts (17.0%) [16].

The cohesive energy of the crystal structure, calculated as the sum of all intermolecular interactions, amounts to -45.3 kcal/mol per molecular pair [16] [19]. This substantial stabilization energy reflects the synergistic effect of multiple non-covalent interactions operating simultaneously within the solid-state architecture [18] [16].

Interaction TypeDistance (Å)Energy (kcal/mol)Percentage
O-H···N Hydrogen Bond2.65-12.427.4%
C-H···O Contacts2.89-3.214.1%
π-π Stacking3.40-8.719.2%
N···H Interactions2.75-4.821.2%
van der Waals3.85-2.19.3%

Electron Density Topology Studies of Explosophoric Groupings

The electron density topology of the explosophoric nitro groups in 2,4,6-trinitrophenol has been extensively analyzed using the Quantum Theory of Atoms in Molecules (QTAIM) approach [15] [21]. This analysis provides detailed insights into the electronic structure and bonding characteristics of the explosive functional groups within the charge-transfer complex [20] [22].

Bond critical points analysis reveals that the N-O bonds in the nitro groups exhibit electron densities ranging from 0.312 to 0.324 e/ų, indicating substantial covalent character [15] [23]. The Laplacian of the electron density at these critical points shows negative values (-1.24 to -1.31 e/Å⁵), confirming the presence of shared electron interactions typical of covalent bonding [21] [23]. The ellipticity values at the N-O bond critical points (ε = 0.18-0.22) suggest moderate π-character in these bonds, consistent with the resonance structures of the nitro groups [15] [21].

The electron density accumulation around the nitro group oxygen atoms creates regions of high electrostatic potential, contributing to the explosive character of these functional groups [20] [24]. The negative electrostatic potential values at the oxygen centers (-45.2 kcal/mol) indicate substantial electron accumulation, while the adjacent nitrogen atoms show positive potential regions (+12.7 kcal/mol) [20] [22]. This charge distribution pattern is characteristic of explosophoric groups and correlates with their sensitivity to external stimuli [24] [22].

Atoms in molecules analysis reveals that each nitro group withdraws approximately 0.43 electrons from the aromatic ring system, significantly depleting the electron density of the phenolic core [15] [8]. This electron withdrawal enhances the acceptor capability of trinitrophenol in the charge-transfer complex and contributes to the overall stability of the donor-acceptor interaction [20] [22]. The atomic charges calculated using QTAIM partitioning show that the nitro nitrogen atoms carry charges of +0.87 to +0.91 e, while the oxygen atoms bear charges of -0.45 to -0.48 e [15] [21].

The delocalization indices between the nitro groups and the aromatic ring indicate significant electronic communication, with values ranging from 0.67 to 0.72 [15] [23]. These indices reflect the extent of electron sharing between the explosophoric groups and the aromatic framework, providing quantitative measures of the conjugative interactions that govern the electronic properties of the explosive molecule [21] [22].

Energy density analysis at the bond critical points reveals that the nitro groups contribute substantially to the total kinetic energy density of the system [21] [23]. The kinetic energy density values at the N-O bonds (0.234-0.251 hartree/ų) are significantly higher than those observed for conventional aromatic C-C bonds, reflecting the high-energy character of these explosophoric functionalities [15] [22]. The potential energy density values (-0.198 to -0.206 hartree/ų) indicate strong attractive interactions within the nitro groups, consistent with their structural stability under normal conditions [21] [23].

Nitro Group PositionElectron Density (e/ų)Laplacian (e/Å⁵)Atomic Charge (e)Delocalization Index
ortho (2-position)0.324-1.31+0.910.72
para (4-position)0.318-1.28+0.890.69
ortho (6-position)0.312-1.24+0.870.67

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

347.05019764 g/mol

Monoisotopic Mass

347.05019764 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-11-2024

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